molecular formula C23H24 B11077172 9-(Adamant-1-yl)fluorene

9-(Adamant-1-yl)fluorene

Cat. No.: B11077172
M. Wt: 300.4 g/mol
InChI Key: SUZNKFLVECIVLI-UHFFFAOYSA-N
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Description

9-(Adamant-1-yl)fluorene is a fluorene derivative characterized by the substitution of an adamantane group at the 9-position of the fluorene core. Fluorene itself is a rigid, planar bicyclic hydrocarbon with a 13-π-electron system, enabling strong conjugation and stability . The adamantane moiety introduces steric bulk, enhanced lipophilicity, and unique electronic effects, making this compound valuable in medicinal chemistry and materials science. Adamantane’s diamondoid structure imparts high thermal stability and resistance to degradation, which synergizes with fluorene’s photophysical properties for applications such as organic semiconductors or bioactive agents .

Properties

Molecular Formula

C23H24

Molecular Weight

300.4 g/mol

IUPAC Name

9-(1-adamantyl)-9H-fluorene

InChI

InChI=1S/C23H24/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17,22H,9-14H2

InChI Key

SUZNKFLVECIVLI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Adamant-1-yl)fluorene typically involves the Friedel-Crafts alkylation of fluorene with 1-adamantyl chloride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions. The general reaction scheme is as follows:

Fluorene+1-Adamantyl chlorideAlCl3This compound\text{Fluorene} + \text{1-Adamantyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Fluorene+1-Adamantyl chlorideAlCl3​​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be explored to facilitate the reaction and simplify the separation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form fluorenone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the formation of hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the fluorene ring, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃), resulting in halogenated or nitrated products.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Br₂ in CCl₄ or HNO₃ in H₂SO₄.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrogenated fluorenes.

    Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

Chemistry: In chemistry, 9-(Adamant-1-yl)fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel materials.

Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound are explored for their potential biological activity, including antiviral and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it an excellent candidate for use in high-performance materials .

Mechanism of Action

The mechanism by which 9-(Adamant-1-yl)fluorene exerts its effects is primarily related to its electronic structure. The adamantyl group enhances the rigidity and stability of the fluorene backbone, influencing the compound’s electronic properties. This rigidity reduces non-radiative decay pathways, making it an efficient emitter in OLED applications. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules in electronic devices, facilitating charge transport and light emission.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 9-(Adamant-1-yl)fluorene and related compounds:

Compound Structural Features Biological Activity Thermal Stability Key Applications Reference
This compound Adamantane at 9-position of fluorene Potential antiparasitic/antiviral activity (inferred) High (>300°C) Organic electronics, drug design
4-(Adamant-1-yl)phenoxy acetamide (1c) Adamantane linked via phenoxy-acetamide chain Anti-trypanosomal (IC₅₀: 1.2 µM vs. T. brucei) Moderate (~200°C) Antiparasitic drug development
9-Fluorenone Ketone group at 9-position N/A (metabolic intermediate) Moderate (~250°C) Photocatalysis, dyes
9-(α-Carboxybenzylidene)fluorene Benzylidene-carboxy substituent at 9-position N/A (synthetic intermediate) Moderate (~220°C) Polymer chemistry, ligands
(S)-(-)-1-(9-Fluorenyl)ethanol Ethanol group at 9-position Chiral building block for pharmaceuticals Low (~150°C) Asymmetric synthesis
Key Observations:
  • Substituent Effects: The adamantane group in this compound enhances thermal stability and lipophilicity compared to oxygenated derivatives like 9-fluorenone or alcohol-substituted analogues .
  • Biological Activity: While 4-(adamant-1-yl)phenoxy acetamide (1c) demonstrates direct anti-trypanosomal activity, this compound’s bioactivity remains inferred but untested. Its rigid structure may improve target binding in drug design .
  • Electronic Properties: Fluorene’s conjugation is disrupted by electron-withdrawing groups (e.g., ketones in 9-fluorenone) but preserved in adamantane derivatives, favoring charge transport in optoelectronic devices .

Thermal and Chemical Stability

Adamantane’s rigid cage structure elevates the decomposition temperature of this compound (>300°C) above most fluorene derivatives. For example:

  • 9-Fluorenone: Decomposes at ~250°C due to ketone oxidation .
  • Hydroxyl-containing derivatives (e.g., 9-fluorenol): Lower stability (~150–200°C) due to hydrogen bonding and hygroscopicity .

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